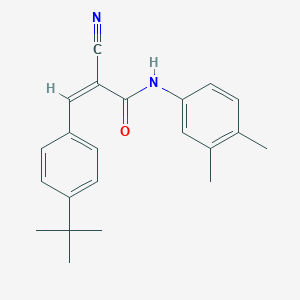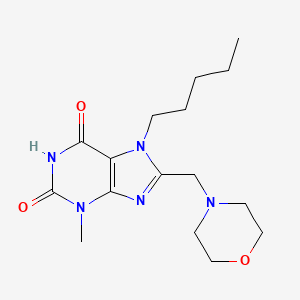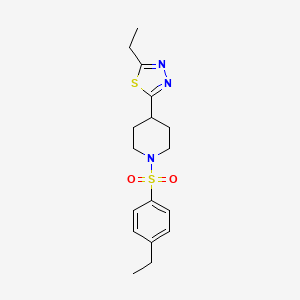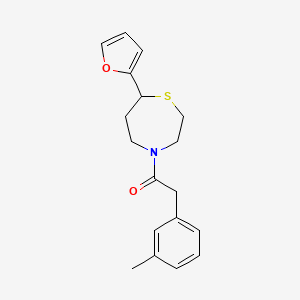
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide, also known as TBCA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer research.
Mecanismo De Acción
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is that it is a selective inhibitor of CK2, meaning that it does not inhibit other kinases. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is that it has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide could focus on optimizing its synthesis method to improve its yield and solubility. It could also be studied for its potential use in combination with other cancer therapies. Additionally, further research could be done to better understand the mechanisms underlying its neuroprotective effects, with the goal of developing new treatments for neurodegenerative diseases.
Métodos De Síntesis
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide can be synthesized by reacting 4-tert-butylbenzaldehyde with 3,4-dimethylaniline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with malononitrile and sodium ethoxide to form (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has been shown to have potential as a cancer therapeutic agent. It has been found to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 can lead to decreased cell proliferation and increased apoptosis in cancer cells. (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15-6-11-20(12-16(15)2)24-21(25)18(14-23)13-17-7-9-19(10-8-17)22(3,4)5/h6-13H,1-5H3,(H,24,25)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKMGWAZUPOIC-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2737626.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737628.png)
![2-[(4-benzylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2737629.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2737634.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2737636.png)
![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)
